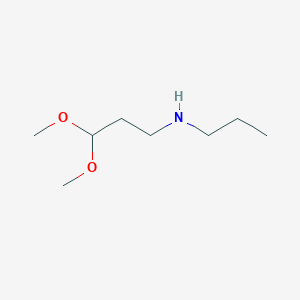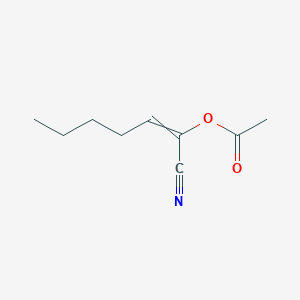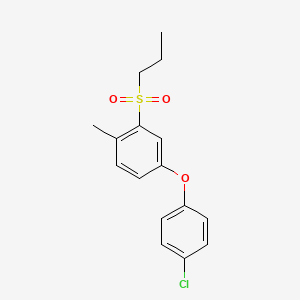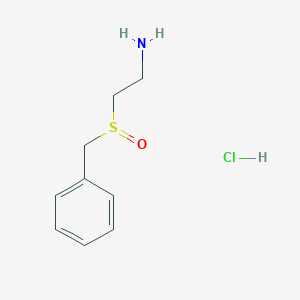
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with a hexyl group and a carboxylate ester The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as distillation or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate: A compound with a similar cyclopropane core but different functional groups.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: Another chiral compound with a cyclohexane ring and different substituents.
Uniqueness
Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a hexyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential lead compound in drug discovery.
特性
CAS番号 |
59895-62-4 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-9-8-10(9)11(12)13-2/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
InChIキー |
XUNYOLFFGUIJSI-VHSXEESVSA-N |
異性体SMILES |
CCCCCC[C@H]1C[C@H]1C(=O)OC |
正規SMILES |
CCCCCCC1CC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)






![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)
